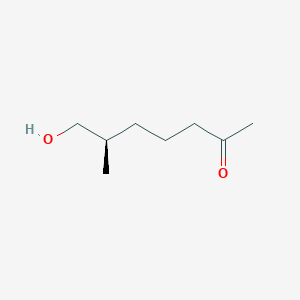
(6R)-7-Hydroxy-6-methylheptan-2-one
Cat. No. B159622
Key on ui cas rn:
130486-78-1
M. Wt: 144.21 g/mol
InChI Key: GWRSINQMTFUHBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08026081B2
Procedure details


0.74 g (content 80%, 15.6 mmol) of lithium aluminum hydride was suspended in 7.0 g of THF, and the resultant suspension was cooled to 0° C. Next, 2.37 g(content 84.4%, 9.2 mmol) of 6,6-dimethoxy-2-methylheptanoic acid methyl ester was dissolved in 3.0 g of THF to give a solution which was then dropped into the above-described suspension at 0° C. over a period of 1.5 hours. Next, the reaction mixture as stirred at the same temperature for 3 hours, then, 1.47 g (45.9 mmol) of methanol was dropped to quench unreacted lithium aluminum hydride. Then, 2.74 g of a 2% sodium hydroxide aqueous solution was dropped at room temperature into the reaction mixture, then, the generated aluminum hydroxide was removed by filtration using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), subsequently, an acid treatment was performed, to obtain a uniform solution containing 1.07 g (yield 80.9%) of 7-hydroxy-6-methylheptan-2-one.

[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
6,6-dimethoxy-2-methylheptanoic acid methyl ester
Quantity
2.37 g
Type
reactant
Reaction Step Three




Name
7-hydroxy-6-methylheptan-2-one
Yield
80.9%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[CH:10]([CH3:20])[CH2:11][CH2:12][CH2:13][C:14](OC)([O:16]C)[CH3:15].CO>C1COCC1>[OH:8][CH2:9][CH:10]([CH3:20])[CH2:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.74 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
[Compound]
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
6,6-dimethoxy-2-methylheptanoic acid methyl ester
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CCCC(C)(OC)OC)C)=O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Next, the reaction mixture as stirred at the same temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solution which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then dropped into the above-described suspension at 0° C. over a period of 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench unreacted lithium aluminum hydride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, 2.74 g of a 2% sodium hydroxide aqueous solution was dropped at room temperature into the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the generated aluminum hydroxide was removed by filtration
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a uniform solution
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
7-hydroxy-6-methylheptan-2-one
|
|
Type
|
product
|
|
Smiles
|
OCC(CCCC(C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.07 g | |
| YIELD: PERCENTYIELD | 80.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
